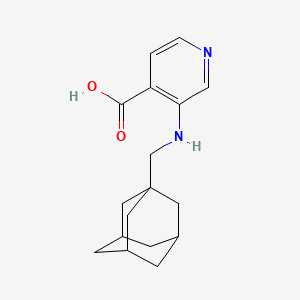![molecular formula C17H25N5O B10833052 4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol](/img/structure/B10833052.png)
4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50444058 is a small molecular drug with the chemical formula C17H25N5O. It is known for its potential therapeutic applications and has been studied for its interactions with various biological targets .
Chemical Reactions Analysis
BDBM50444058 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen, halogens, and water.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound in the study of organic reactions and mechanisms.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BDBM50444058 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling molecules and regulatory proteins .
Comparison with Similar Compounds
BDBM50444058 can be compared with other similar compounds, such as:
- CHEMBL3092769
- SCHEMBL16435582
These compounds share structural similarities with BDBM50444058 but may differ in their specific biological activities and applications. The uniqueness of BDBM50444058 lies in its specific interactions with certain molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C17H25N5O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[[2-(butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C17H25N5O/c1-2-3-9-20-17-21-13-14(15-8-4-5-10-18-15)16(22-17)19-11-6-7-12-23/h4-5,8,10,13,23H,2-3,6-7,9,11-12H2,1H3,(H2,19,20,21,22) |
InChI Key |
KKAICBOHJLVDCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NCCCCO)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



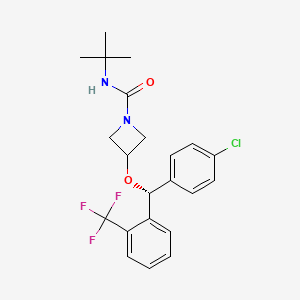
![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)
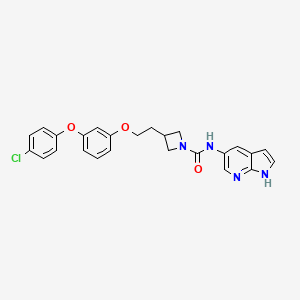
![6-Hydroxy-3-iodo-1-methyl-2-[3-[[2-oxo-2-(4-thiophen-3-ylanilino)acetyl]amino]phenyl]indole-5-carboxylic acid](/img/structure/B10832986.png)
![N-[(2S)-3-[4-[5-(2-cyclopentylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832992.png)
![5-[3-[6-(cyclohexylamino)pyrazin-2-yl]-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832998.png)
![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)
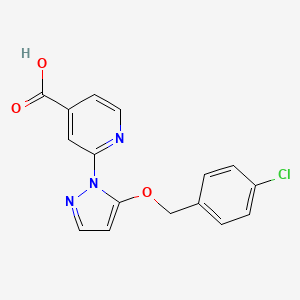
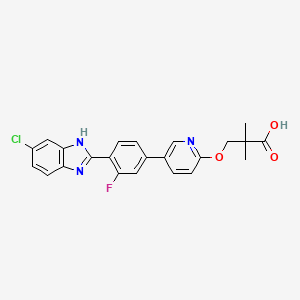
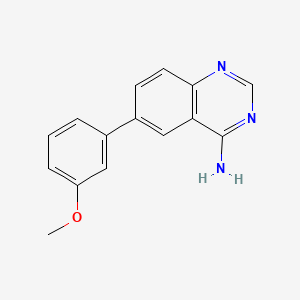
![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![2-[5-[(4-Fluorophenyl)methoxy]-4-(2-hydroxyethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10833025.png)
